3-(3-(((叔丁氧羰基)氨基)甲基)苯基)丙酸

描述

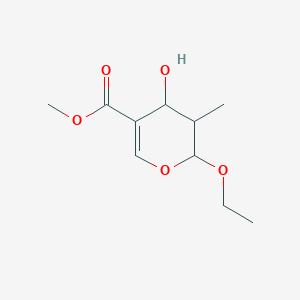

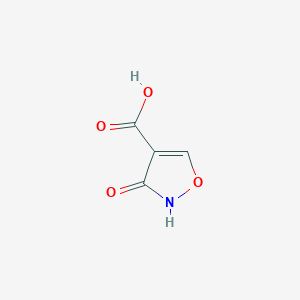

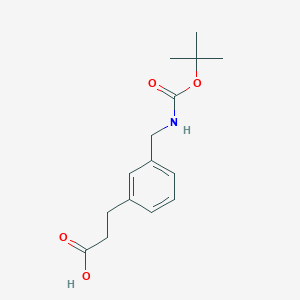

“3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C14H19NO4 . It is also known by several other names such as 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid, 3-[3-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)phenyl]propanoic acid, and others .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid” include a molecular weight of 265.305 Da and a monoisotopic mass of 265.131409 Da . The compound has several physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .科学研究应用

Synthesis of Complex Molecules

This compound is often used in the synthesis of complex molecules . It’s particularly useful due to its tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The Boc group can protect an amino group from unwanted reactions, allowing chemists to perform reactions on other parts of the molecule. After these reactions are complete, the Boc group can be removed to reveal the original amino group .

Peptide Synthesis

The compound is used in peptide synthesis as a building block . The Boc group protects the amino group during the synthesis process, and can be removed afterwards to allow the amino group to react and form peptide bonds .

Drug Discovery and Development

In drug discovery and development, this compound could be used as a starting material or intermediate in the synthesis of potential drug candidates . Its structure allows it to be easily modified, making it a versatile tool in the development of new drugs .

Material Science

In material science, this compound could potentially be used in the development of new materials with unique properties . The specific properties would depend on how the compound is used and what it is combined with .

Biochemical Research

This compound could be used in biochemical research, particularly in studies involving proteins and peptides . Its ability to form peptide bonds could make it useful in the study of protein structure and function .

Chemical Education

In chemical education, this compound could be used in teaching laboratories to demonstrate various concepts in organic chemistry, such as protecting group strategies and peptide synthesis .

作用机制

Target of Action

Compounds with similar structures have been known to influence the secretion of anabolic hormones , suggesting potential targets could be hormone receptors or enzymes involved in hormone synthesis and regulation.

Mode of Action

The Boc group is a common protecting group in organic chemistry, particularly in the synthesis of peptides . It could potentially interact with its targets and induce conformational changes, leading to altered activity.

Biochemical Pathways

Given its potential influence on anabolic hormones , it may impact pathways related to protein synthesis and muscle growth

Result of Action

If the compound does indeed influence the secretion of anabolic hormones , it could potentially lead to increased protein synthesis, muscle growth, and other effects associated with these hormones.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the Boc group can be removed under acidic conditions, which could potentially alter the compound’s activity .

属性

IUPAC Name |

3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKXCPYRQMMIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624341 | |

| Record name | 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

CAS RN |

171663-00-6 | |

| Record name | 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)